molecular formula C34H47N9O12 B605843 Azido-PEG3-Val-Cit-PAB-PNP CAS No. 2055047-18-0

Azido-PEG3-Val-Cit-PAB-PNP

Número de catálogo: B605843
Número CAS: 2055047-18-0
Peso molecular: 773.8
Clave InChI: HLBCDJANEWKOSX-JDXGNMNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azido-PEG3-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound contains three units of polyethylene glycol (PEG), which enhances its solubility in aqueous solutions. The azide group allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery systems .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

Azido-PEG3-Val-Cit-PAB-PNP is primarily employed in the development of ADCs, which combine monoclonal antibodies with cytotoxic drugs via a stable linker. This approach allows for selective targeting of cancer cells while minimizing systemic toxicity. The Val-Cit moiety is specifically cleaved by cathepsin B, an enzyme abundant in lysosomes, ensuring that the cytotoxic payload is released only within the target cells .

Case Study: ADC Development

A recent study highlighted the use of this compound in synthesizing an ADC targeting prostate cancer cells. The ADC demonstrated enhanced efficacy compared to traditional therapies, showcasing the potential of this linker in improving therapeutic outcomes .

PROTACs Development

In addition to ADC applications, this compound serves as a linker in PROTACs. These bifunctional molecules recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. The incorporation of PEG enhances solubility and stability, making PROTACs more effective in cellular environments .

Case Study: Targeted Protein Degradation

Research has shown that PROTACs utilizing this compound can selectively degrade oncogenic proteins, providing a novel therapeutic strategy for cancers resistant to conventional treatments .

Click Chemistry Applications

The azide functionality in this compound allows it to participate in click chemistry reactions, which are crucial for bioconjugation processes. This feature enables researchers to attach various biomolecules, including peptides and small molecules, facilitating the design of complex therapeutic systems.

Example of Click Chemistry Utilization

In a study involving the synthesis of multifunctional nanoparticles for drug delivery, this compound was used to conjugate targeting ligands to nanoparticles via click chemistry, significantly improving drug delivery efficiency to tumor sites .

Summary Table of Applications

ApplicationDescriptionKey Benefits
Antibody-Drug ConjugatesSynthesis of targeted therapies combining antibodies with cytotoxinsSelective targeting reduces systemic toxicity
PROTACsDevelopment of degraders targeting specific proteinsPotential for overcoming drug resistance
Click ChemistryFacilitates bioconjugation with other biomoleculesVersatile applications in drug delivery

Mecanismo De Acción

Target of Action

Azido-PEG3-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the molecules containing Alkyne groups .

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

In the context of ADCs, the compound is attached to an ADC cytotoxin through an ADC linker . In the case of PROTACs, the compound is part of a linker connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It’s known that the compound is a cleavable peptide adc linker . The Val-Cit will specifically be cleaved by Cathepsin B . PNP group is a good leaving group when treating with amine-bearing payload .

Result of Action

The result of the compound’s action is the selective degradation of target proteins in the case of PROTACs . For ADCs, the compound allows for the release of the ADC payload only in the cell .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be increased by a PEG spacer . Furthermore, the compound should be stored at -20°C, away from moisture . The compound’s solubility in DMSO is 125 mg/mL .

Análisis Bioquímico

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG3-Val-Cit-PAB-PNP involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparación Con Compuestos Similares

Actividad Biológica

Azido-PEG3-Val-Cit-PAB-PNP is a specialized compound primarily utilized as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in targeted therapy, and relevant research findings.

This compound consists of several key components:

  • Azido Group : Facilitates click chemistry, allowing selective reactions with alkyne-containing molecules.
  • PEG Spacer : Enhances solubility and biocompatibility, making it suitable for biological applications.
  • Valine-Citrulline (Val-Cit) Dipeptide : Serves as a cleavable linker that is specifically cleaved by cathepsin B, an enzyme prevalent in tumor cells.
  • PAB (p-Aminobenzyl) Moiety : Acts as a conjugation site for cytotoxic drugs or biomolecules.

The biological activity of this compound primarily arises from its role in ADCs. In this context, it connects an antibody to a cytotoxic drug payload. Upon internalization by cancer cells, the linker is cleaved by cathepsin B, releasing the drug specifically within the tumor environment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity .

Applications in Antibody-Drug Conjugates (ADCs)

ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to cancer cells. The use of this compound in ADCs offers several advantages:

  • Targeted Delivery : The antibody component binds to specific antigens on cancer cells, ensuring that the cytotoxic payload is delivered precisely where needed.
  • Reduced Off-Target Effects : By releasing the drug only within tumor cells, the compound minimizes damage to healthy tissues .
  • Enhanced Stability and Solubility : The PEG spacer contributes to improved solubility and stability of the conjugate in physiological conditions .

1. Cleavage Mechanism Study

A study demonstrated that this compound undergoes selective cleavage by cathepsin B. This enzyme's activity was confirmed through in vitro assays where the release of the cytotoxic agent was monitored in the presence of lysosomal extracts from cancer cells. The results indicated efficient cleavage and subsequent drug release, supporting its application in ADCs .

2. Comparative Efficacy Analysis

A comparative analysis was conducted to evaluate the efficacy of various ADC linkers, including this compound. The study assessed cell viability post-treatment with ADCs containing different linkers. Findings revealed that ADCs utilizing this compound exhibited superior cytotoxicity against target cancer cell lines compared to those with non-cleavable linkers .

3. PROTAC Applications

In addition to its use in ADCs, this compound has been explored as a linker in PROTACs. These compounds function by recruiting E3 ubiquitin ligases to target proteins for degradation via the proteasome pathway. The azido group enables click chemistry for attaching ligands that bind specific proteins of interest, enhancing the selectivity and efficiency of protein degradation strategies .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

FeatureDescription
Type Linker for ADCs and PROTACs
Mechanism Cleavage by cathepsin B for targeted drug release
Applications Cancer therapy via ADCs; protein degradation via PROTACs
Advantages Targeted delivery, reduced off-target effects, enhanced solubility

Propiedades

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBCDJANEWKOSX-JDXGNMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100304
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055047-18-0
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055047-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.